Natural occurrence: Anise, honey, bourbon, vanilla.
Anisyl alcohol is a volatile aromatic compound mainly found in vanilla extracts and anise oil. It is used as a flavoring agent and fragrance ingredient.
4-Methoxybenzyl alcohol, also known as anisyl alcohol or 4-methoxy-benzenemethanol, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. 4-Methoxybenzyl alcohol exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 4-methoxybenzyl alcohol is primarily located in the cytoplasm. 4-Methoxybenzyl alcohol is a sweet, caramel, and chocolate tasting compound that can be found in anise and herbs and spices. This makes 4-methoxybenzyl alcohol a potential biomarker for the consumption of these food products.
4-Methoxybenzyl alcohol
CAS No.: 105-13-5
Cat. No.: VC0518952
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105-13-5 |
|---|---|
| Molecular Formula | C8H10O2 |
| Molecular Weight | 138.16 g/mol |
| IUPAC Name | (4-methoxyphenyl)methanol |
| Standard InChI | InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 |
| Standard InChI Key | MSHFRERJPWKJFX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CO |
| Canonical SMILES | COC1=CC=C(C=C1)CO |
| Appearance | Solid powder |
| Boiling Point | 259.1 °C |
| Melting Point | 25.0 °C Mp 24-25 ° (45 °) 24-25°C |
Introduction
Chemical and Physical Properties
Structural and Basic Characteristics
4-Methoxybenzyl alcohol consists of a benzyl alcohol group substituted with a methoxy group at the para position. Its IUPAC name is (4-methoxyphenyl)methanol, and its structure is represented by the SMILES notation COC₁=CC=C(CO)C=C₁ . The compound typically exists as a colorless to slightly yellow liquid or crystalline solid, depending on temperature.
Physicochemical Parameters
Key physical properties include:
The compound’s low water solubility and high boiling point make it suitable for applications requiring thermal stability. Its octanol-water partition coefficient (LogP) ranges from -0.08 to 1.05, indicating moderate hydrophobicity .
Synthesis and Production
Conventional Reduction Methods
The most common synthesis route involves the reduction of 4-methoxybenzaldehyde (anisaldehyde). Classical methods include:
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Catalytic Hydrogenation: Anisaldehyde is hydrogenated using platinum catalysts in the presence of ferrous chloride as a reducing agent .
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Cannizzaro Reaction: Treatment of anisaldehyde with formaldehyde and sodium hydroxide in ethanol produces 4-methoxybenzyl alcohol via disproportionation .
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Formic Acid Reduction: A recent protocol achieves 99% yield by reacting anisaldehyde with formic acid and water at 60°C using a silica gel catalyst .
Industrial-Scale Production
Industrial processes often optimize solvent systems to enhance efficiency. For example, a methanol-based reaction with potassium hydroxide generates a mixture of anisole and formic acid, which is purified via benzene extraction and vacuum distillation . These methods prioritize cost-effectiveness and scalability while minimizing byproducts.
Applications in Industry and Research
Flavor and Fragrance Industry
4-Methoxybenzyl alcohol is listed under FEMA GRAS 2099 and is approved by the FDA (21 CFR §172.515) as a food additive. Its usage limits are as follows:
| Application | Maximum Concentration (mg/kg) | Source Citation |
|---|---|---|
| Soft Drinks | 7.4 | |
| Candies | 11 | |
| Baked Goods | 12 | |
| Puddings | 1.9 |
The compound imparts flavors resembling vanilla, chocolate, and almond, and it enhances floral fragrances in perfumes (e.g., jasmine, lilac, and violet) .
Pharmaceutical and Chemical Synthesis
4-Methoxybenzyl alcohol serves as:
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A protecting group for hydroxyl groups in carbohydrate chemistry due to its stability under acidic conditions .
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An intermediate in synthesizing moxonidine (an antihypertensive drug) and quinoline derivatives .
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A precursor for p-anisaldehyde via photocatalytic oxidation, a reaction critical in organic synthesis .
Advanced Material Science
Recent studies highlight its role in preparing semiconductors and nanocrystals, where its reducing properties facilitate controlled nanostructure growth .
Recent Research Advancements
Oxidation Kinetics
A 2018 comparative study evaluated the oxidation of 4-methoxybenzyl alcohol by Cr(VI) oxidants (PCC and PDC) in acetic acid–water media . Key findings include:
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Reaction Order: First-order kinetics with respect to [oxidant], [H⁺], and [substrate].
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Rate Dependence: PCC exhibited higher reactivity than PDC, attributed to differences in oxidizing power.
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Activation Energy: Calculated Δ‡H values ranged from 45–60 kJ/mol, suggesting a concerted mechanism .
Photocatalytic Applications
Researchers have leveraged TiO₂-based catalysts to oxidize 4-methoxybenzyl alcohol to p-anisaldehyde under UV light, achieving >90% conversion efficiency . This green chemistry approach minimizes hazardous waste compared to traditional Cr(VI) methods.
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